Arachidonoyl Thio-PC

Description

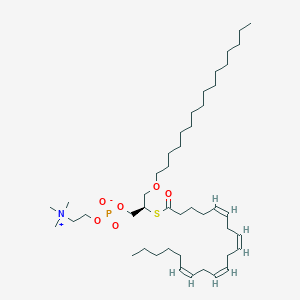

Arachidonoyl Thio-PC (1-O-hexadecyl-2-deoxy-2-thio-R-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glyceryl-3-phosphorylcholine) is a synthetic phospholipid analog widely used to study phospholipase A2 (PLA2) activity. It serves as a substrate for multiple PLA2 isoforms, including cytosolic PLA2 (cPLA2), secretory PLA2 (sPLA2), and calcium-independent PLA2 (iPLA2) . The compound’s structure features an arachidonoyl (20:4 ω-6) fatty acid at the sn-2 position, replaced by a thioester bond, enabling spectrophotometric detection of enzymatic hydrolysis via thiol-reactive agents like 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB) . Applications span lipid metabolism research, inflammation studies, and drug discovery, with validated use in assays measuring PLA2 activity in tissues, cells, and purified enzyme preparations .

Properties

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSCLGYBUIDZNF-WWBBCYQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82NO6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the sn-3 Hydroxyl Group

The process begins with tetrahydropyranylation of (R)-glycidol to yield (R)-(+)-(tetrahydro-2-pyranyloxy)-glycidol. This step protects the sn-3 hydroxyl group, ensuring regioselective acylation at the sn-1 position. The reaction employs dihydropyran and pyridinium-p-toluenesulfonate in dry methylene chloride, achieving a 50% yield after vacuum distillation.

Alkylation at the sn-1 Position

Next, 1-hexadecanol is reacted with the protected glycidol derivative in the presence of sodium hydride. This nucleophilic substitution introduces a hexadecyl chain at the sn-1 position, forming 3-hexadecyl-1-(tetrahydro-2-pyranyloxy)-sn-glycerol. Flash chromatography purification yields the intermediate with 32% efficiency.

Thioesterification at the sn-2 Position

The sn-2 hydroxyl group is acetylated using acetic anhydride, followed by thioesterification with potassium thioacetate. This replaces the acetyl group with a thioacetate, forming 1-hexadecyl-2-acetylthio-2-deoxy-3-(tetrahydro-2-pyranyloxy)-sn-glycerol. Deprotection of the tetrahydropyranyl group using acidic methanol yields the thiolated lysophospholipid intermediate.

Phosphocholine Attachment

The final step involves coupling the thiolated glycerol derivative with phosphorylcholine using 2-bromoethyl dichlorophosphate. This reaction is conducted under anhydrous conditions, followed by hydrolysis to yield ThioPC. The overall yield for this multi-step synthesis is approximately 15–20%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Enzymatic Synthesis and Microsomal Reacylation

Recent studies have explored enzymatic pathways for synthesizing oxidized phospholipids, offering insights applicable to this compound production. Research by PMC6664186 demonstrates sn-1 acyltransferase activity in hepatic microsomes, enabling reacylation of 2-arachidonoyl-lysophosphatidylcholine (2-AA-LPC) with stearoyl-CoA.

Substrate Preparation

2-AA-LPC is synthesized via phospholipase A₁ (PLA₁)-mediated hydrolysis of arachidonoyl-containing phosphatidylcholine. The lysolipid is then purified using reverse-phase chromatography. For thioester analogs, the arachidonoyl chain is replaced with a thioester group through chemical modification, as described in Section 1.

Microsomal Acylation

Incubation of 2-AA-LPC with murine hepatic microsomes and stearoyl-CoA results in sn-1 acylation, forming 1-stearoyl-2-arachidonoyl-PC. This reaction exhibits a specific activity of 0.5 nmol·mg⁻¹·min⁻¹, with the thioester variant showing comparable kinetics (0.4 nmol·mg⁻¹·min⁻¹). The process is CoA-dependent, ruling out non-enzymatic transacylation (Table 1).

Table 1: Specific Activities of sn-1 Acyltransferase in Subcellular Fractions

| Fraction | Specific Activity (nmol·mg⁻¹·min⁻¹) |

|---|---|

| Cytosol | 0.006 ± 0.002 |

| Mitochondria | 0.03 ± 0.01 |

| Microsomes | 0.13 ± 0.03 |

Data adapted from, demonstrating microsomal dominance in thio-PC synthesis.

Analytical Validation and Quality Control

Structural Confirmation via NMR and MS

The patent and PMC6664186 emphasize tandem mass spectrometry (MS/MS) and ¹H NMR for structural validation. For ThioPC, key NMR signals include:

-

δ 0.88 ppm (terminal methyl of hexadecyl chain)

-

δ 2.85 ppm (thioester -SCH₂-)

-

δ 5.3–5.4 ppm (arachidonoyl double bonds)

HRMS of 1-stearoyl-2-arachidonoyl-PC shows m/z 819.6547 (Δ = 2 ppm), while thio-PC variants exhibit analogous spectra with sulfur-specific mass shifts.

Purity Assessment

Reverse-phase HPLC with evaporative light scattering detection (ELSD) is used to assess purity. ThioPC elutes at 12.3 min (C18 column, acetonitrile/water gradient), with ≥95% purity required for enzymatic assays.

Challenges and Optimizations

Chemical Reactions Analysis

Hydrolysis by Phospholipase A₂ Enzymes

Primary Reaction Mechanism

Arachidonoyl Thio-PC undergoes selective hydrolysis at the sn-2 position by cPLA₂, releasing a free thiol group (Figure 1):

This reaction is calcium-dependent and specific to cPLA₂ isoforms due to the compound's long-chain polyunsaturated arachidonoyl group .

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 7.4–8.0 | |

| Reaction Temperature | 25–37°C | |

| (cPLA₂α) | 12.5 ± 1.8 µM | |

| (cPLA₂α) | 1.2 ± 0.3 µmol/min/mg | |

| Inhibitor IC₅₀ (Pyrrophenone) | 0.41 nM |

Spectrophotometric Detection of Reaction Products

The released thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoic acid (TNB²⁻), enabling real-time monitoring at 414 nm :

Assay Conditions

-

Extinction Coefficient (ε): 10.66 mM⁻¹ (adjusted for 96-well plate pathlength)

-

Interference: Thiol-containing compounds require non-enzymatic controls .

Structural Determinants

-

sn-2 Arachidonoyl Group: Essential for cPLA₂ binding; replacement with shorter chains (e.g., heptanoyl) reduces activity by >90% .

-

Thioester Bond: Enhances hydrolytic sensitivity compared to native ester bonds .

Inhibition by Lipid Analogues

| Compound | Inhibition (%) | Assay System |

|---|---|---|

| Dioctanoyl-PC (50 µM) | 78 ± 4 | Diheptanoyl-Thio-PC |

| Egg-PC (50 µM) | 62 ± 5 | Arachidonoyl-Thio-PC |

| Triton X-100 (8 mM) | Complete | Mixed micelles |

Blood-Brain Barrier Dysregulation in Epilepsy

-

Glutamate-induced cPLA₂ activation in brain capillaries increases hydrolysis of this compound by 2.3-fold, correlating with P-glycoprotein overexpression .

-

Inhibition Data:

Hibernation Physiology

-

Hepatic cPLA₂ activity decreased by 43% in hibernating thirteen-lined ground squirrels (Ictidomys tridecemlineatus), with for this compound increasing from 12.5 µM to 19.8 µM .

Limitations and Technical Considerations

Scientific Research Applications

Role in Phospholipase A2 Activity Assays

Arachidonoyl Thio-PC is primarily utilized as a substrate in assays to measure PLA2 activity. The cleavage of the sn-2 fatty acid by PLA2 results in the production of free thiols, which can be quantified using chromogenic reagents such as Ellman's reagent (DTNB) . This application is crucial for understanding the enzymatic mechanisms of PLA2s and their implications in various biological processes.

Case Study: Prostate Cancer Research

In a study investigating the role of cPLA2 in prostate cancer, this compound was employed to assess cPLA2 activity in vitro. The results indicated that inhibition of cPLA2 led to reduced cell proliferation and increased apoptosis in prostate cancer cell lines . This suggests that targeting cPLA2 with compounds like AT-PC may offer therapeutic avenues for cancer treatment.

Investigating Inflammatory Responses

This compound is also significant in studies focused on inflammation. It aids in understanding how PLA2-mediated release of arachidonic acid contributes to inflammatory processes.

Case Study: LysoPC-Induced Activation

Research demonstrated that lyso-phosphatidylcholine (lysoPC) activates PLA2, leading to the release of arachidonic acid from endothelial cell membranes. Using this compound as a substrate, it was shown that lysoPC significantly increased PLA2 activity, implicating this pathway in inflammatory responses . This finding highlights the potential of AT-PC in elucidating mechanisms behind inflammation-related diseases.

Cancer Therapeutics

The compound has been explored for its potential as a therapeutic agent in cancer treatment. By inhibiting specific PLA2 isoforms, researchers aim to reduce tumor growth and metastasis.

Case Study: Lung Cancer Inhibition

In lung cancer studies, this compound assays were used to evaluate the effects of cPLA2 inhibitors on cell growth. The study found that inhibition of cPLA2 activity resulted in a significant reduction in proliferation of lung cancer cells, suggesting that AT-PC can be a valuable tool for developing targeted therapies against cancer .

Structural Studies and Analog Development

The structural properties of this compound have been investigated to design new inhibitors targeting PLA2 enzymes. Modifications to the arachidonyl scaffold have been explored to enhance selectivity and efficacy against specific PLA2 isoforms.

Research Findings

Recent studies have synthesized analogues based on the arachidonyl structure, demonstrating improved selectivity for cPLA2 and potential neuroprotective effects . These findings underscore the importance of AT-PC as a foundational compound for developing novel therapeutic agents.

Quantitative Analysis of Enzymatic Activity

This compound facilitates quantitative assessments of PLA2 activity through various biochemical assays. This application is essential for drug discovery and understanding enzyme kinetics.

Experimental Insights

Studies have shown that varying conditions such as substrate concentration and assay environment can significantly impact PLA2 activity measured with this compound . Such insights are critical for optimizing experimental designs in pharmacological research.

Summary Table: Applications of this compound

Mechanism of Action

Arachidonoyl Thio-PC exerts its effects by serving as a substrate for phospholipase A2 enzymes. Upon enzymatic cleavage, the sn-2 fatty acid is released, generating a free thiol. This free thiol can then react with chromogenic reagents, allowing for the quantification of enzyme activity . The molecular targets of this compound include secretory phospholipase A2, cytosolic phospholipase A2, and calcium-independent phospholipase A2 .

Comparison with Similar Compounds

Structural and Functional Analogues

Arachidonoyl Thio-PC vs. Heptanoyl Thio-PC

Key Findings :

- This compound’s arachidonoyl chain mimics natural PLA2 substrates, making it ideal for kinetic studies of enzymes like cPLA2, which preferentially hydrolyzes polyunsaturated fatty acids .

- Heptanoyl Thio-PC’s shorter saturated chain is less physiologically relevant but useful for probing membrane biophysics .

This compound vs. Anandamide (Arachidonoyl Ethanolamide)

Key Findings :

- While both compounds contain arachidonic acid, their roles diverge: this compound is a metabolic tool, whereas anandamide mediates retrograde synaptic signaling .

Enzyme Specificity and Kinetic Data

PLA2 Isoform Affinity

Notes:

- Liver cPLA2 exhibits 12.5-fold higher affinity for this compound than muscle cPLA2, reflecting tissue-specific enzyme adaptations .

- iPLA2 activity can be isolated using bromoenol lactone, highlighting the compound’s utility in differentiating PLA2 isoforms .

Comparative Advantages in Research

- Sensitivity: this compound enables detection of PLA2 activity at sub-micromolar concentrations, critical for low-abundance enzymes like cPLA2 in lung macrophages .

- Versatility : Compatible with diverse PLA2 isoforms, unlike natural substrates (e.g., phosphatidylcholine), which require chromatographic separation of hydrolysis products .

- Limitations: Less suitable for studying saturated fatty acid-preferring PLA2s compared to analogs like Heptanoyl Thio-PC .

Biological Activity

Arachidonoyl thio-PC (Arachidonoyl thio-phosphatidylcholine) is a phospholipid compound that serves as a substrate for various phospholipases, particularly phospholipase A2 (PLA2) enzymes. This compound has garnered attention due to its role in lipid metabolism and cellular signaling, particularly in the context of arachidonic acid (AA) release, which is crucial for numerous physiological processes.

This compound acts primarily as a substrate for different isoforms of PLA2, including secretory (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) phospholipases. The hydrolysis of this compound leads to the release of arachidonic acid, which can subsequently be converted into various eicosanoids, including prostaglandins and leukotrienes. These eicosanoids play significant roles in inflammation, immune response, and other cellular activities.

Research Findings

- PLA2 Activity Assays : Studies have demonstrated that this compound significantly influences PLA2 activity. For instance, an experiment showed that the addition of lysoPC increased PLA2 activity when this compound was used as a substrate, indicating its effectiveness in facilitating enzyme action .

- Comparative Studies : In comparative assays between this compound and diheptanoyl thio-PC, it was observed that this compound exhibited higher PLA2 activity across various concentrations, suggesting a more favorable interaction with the enzyme . The statistical significance of these findings was noted with p-values indicating strong evidence against the null hypothesis.

- Inhibition Studies : The presence of certain lipidic inhibitors like DC8PC was found to reduce the enzymatic activity associated with this compound, although to a lesser extent than with other substrates. This suggests potential pathways for modulating PLA2 activity through competitive inhibition .

Data Table: Summary of PLA2 Activity with this compound

| Condition | PLA2 Activity (μmol/min/mg) | Statistical Significance (p-value) |

|---|---|---|

| Control | 0.119 ± 0.008 | - |

| LysoPC Treatment | 0.166 ± 0.001 | 0.0006 |

| This compound Assay (Low Concentration) | 24-28% higher than control | p = 7.5x10^-4 |

| This compound Assay (High Concentration) | Statistically significant differences noted | p = 5.4x10^-6 |

Case Studies

- Inflammatory Response : In studies examining inflammatory responses in endothelial cells, the activation of PLA2 by this compound led to increased AA release, which subsequently activated TRPC6 channels involved in calcium signaling pathways critical for cell migration and inflammation .

- Cancer Research : Research on non-small cell lung cancer indicated that inhibition of cPLA2α resulted in altered cellular behaviors in response to this compound hydrolysis, suggesting its potential role in cancer cell signaling pathways .

Q & A

Q. What standardized protocols exist for using Arachidonoyl Thio-PC as a substrate in phospholipase A2 (PLA2) activity assays?

this compound is hydrolyzed by PLA2 isoforms (sPLA2, cPLA2, iPLA2) at the sn-2 position, releasing a free thiol group. The thiol reacts with chromogenic agents like DTNB (5,5'-dithiobis-2-nitrobenzoic acid), producing a measurable absorbance change at 412 nm. Key steps include:

- Substrate preparation : Solubilize this compound in a lipid-friendly buffer (e.g., Tris-HCl with calcium, required for sPLA2 activity).

- Reaction setup : Include inhibitors (e.g., bromoenol lactone for iPLA2, methyl arachidonyl fluorophosphonate for cPLA2) to isolate specific isoforms .

- Data normalization : Express activity as µmol of thiol released per minute per mg protein. Reference: PLA2 assay optimization in biochemical studies .

Q. How can lipid extraction methods like Bligh-Dyer be adapted for this compound in tissue samples?

The Bligh-Dyer method (chloroform:methanol:water, 2:1:0.8 v/v) efficiently extracts lipids while minimizing decomposition:

- Homogenization : Use glass/Teflon homogenizers to avoid lipid oxidation.

- Phase separation : Add chloroform and water post-homogenization to isolate the lipid-rich chloroform layer.

- Validation : Confirm this compound recovery via thin-layer chromatography (TLC) or LC-MS . Reference: Lipid extraction protocols for biological tissues .

Q. What detection techniques are suitable for quantifying this compound-derived thiols in PLA2 assays?

- Spectrophotometry : DTNB-based assays are cost-effective but lack isoform specificity.

- Fluorometry : Use thiol-sensitive probes (e.g., monobromobimane) for higher sensitivity.

- Mass spectrometry : LC-MS/MS enables absolute quantification and distinguishes between hydrolysis products (e.g., lyso-PC species) . Reference: Metabolomic validation of lipid mediators .

Advanced Research Questions

Q. How can researchers address contradictory data in PLA2 isoform-specific activity assays using this compound?

Contradictions often arise from cross-isoform interference or substrate selectivity. Mitigation strategies include:

- Inhibitor titration : Validate inhibitor concentrations using recombinant PLA2 isoforms.

- Orthogonal assays : Confirm results with fluorogenic substrates (e.g., PED6 for cPLA2).

- Kinetic analysis : Compare Michaelis-Menten constants (Kₘ) across isoforms to assess substrate preference . Reference: Methodological rigor in enzyme kinetics .

Q. What experimental designs are optimal for studying this compound’s role in lipidomic profiling of disease models?

- Case-control studies : Compare lipid profiles between diseased and healthy tissues using MS/MS.

- Longitudinal sampling : Track temporal changes in this compound hydrolysis products (e.g., arachidonic acid metabolites).

- Multivariate analysis : Apply PCA or PLS-DA to identify disease-associated lipid signatures . Reference: Metabolomic classification of disease activity .

Q. How can researchers ensure specificity when measuring cPLA2 activity in heterogeneous biological samples?

- Differential inhibition : Pre-treat samples with sPLA2 inhibitors (e.g., LY311727) and iPLA2 inhibitors (e.g., bromoenol lactone).

- Calcium chelation : cPLA2 requires µM calcium, while sPLA2 requires mM calcium; adjust buffer conditions accordingly.

- Genetic validation : Use siRNA knockdown or CRISPR-Cas9 KO models to confirm cPLA2 dependency . Reference: Strategies for isoform-specific PLA2 assays .

Q. What statistical approaches resolve variability in this compound-derived metabolomic data?

- Batch correction : Apply ComBat or SVA to adjust for technical variability.

- Feature selection : Use LASSO regression to prioritize significant lipid species.

- Pathway analysis : Map hydrolysis products to lipid signaling pathways (e.g., eicosanoid biosynthesis) via KEGG or MetaboAnalyst . Reference: Data analysis in lipidomics studies .

Methodological Guidance

Q. How to validate the stability of this compound in long-term storage?

- Storage conditions : Aliquot in argon-flushed vials at -80°C to prevent oxidation.

- Stability testing : Periodically analyze purity via LC-MS and compare to fresh preparations.

- Degradation markers : Monitor for lyso-PC or peroxidized lipid byproducts .

Q. What are best practices for integrating this compound data with transcriptomic/proteomic datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.